Cas no 90271-86-6 (5-bromo-1H-indole-3-carbonitrile)

5-bromo-1H-indole-3-carbonitrile structure
90271-86-6 structure
상품 이름:5-bromo-1H-indole-3-carbonitrile
CAS 번호:90271-86-6
MF:C9H5BrN2
메가와트:221.053400754929
MDL:MFCD04127133
CID:61391
PubChem ID:3623354

5-bromo-1H-indole-3-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 5-Bromo-3-cyanoindole
    • 5-bromo-1H-indole-3-carbonitrile
    • Indole-3-carbonitrile,5-bromo- (6CI,7CI)
    • 5-Bromo-3-cyano-1H-indole
    • 5-Bromoindole-3-carbonitrile
    • 1H-Indole-3-carbonitrile, 5-bromo-
    • PubChem20277
    • KSC494E8N
    • 3-CYANO-5-BROMOINDOLE
    • ZPUQCVKBNRGSAP-UHFFFAOYSA-N
    • 5-Bromoindole-3-lindoleformonitrile
    • STK114336
    • FCH1317718
    • OR60067
    • SY057627
    • BC004
    • 5-Bromo-1H-indole-3-carbonitrile (ACI)
    • Indole-3-carbonitrile, 5-bromo- (6CI, 7CI)
    • DB-011417
    • SCHEMBL186728
    • J-517018
    • CS-W022319
    • MFCD04127133
    • ALBB-035496
    • 90271-86-6
    • AC-24843
    • AKOS000450265
    • DTXSID60394396
    • FS-2949
    • MDL: MFCD04127133
    • 인치: 1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
    • InChIKey: ZPUQCVKBNRGSAP-UHFFFAOYSA-N
    • 미소: N#CC1C2C(=CC=C(C=2)Br)NC=1

계산된 속성

  • 정밀분자량: 219.96400
  • 동위원소 질량: 219.964
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 220
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 39.6
  • 소수점 매개변수 계산 참조값(XlogP): 3

실험적 성질

  • 밀도: 1.74
  • 비등점: 405.9℃ at 760 mmHg
  • 플래시 포인트: 199.3°C
  • 굴절률: 1.726
  • PSA: 39.58000
  • LogP: 2.80208

5-bromo-1H-indole-3-carbonitrile 보안 정보

5-bromo-1H-indole-3-carbonitrile 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-bromo-1H-indole-3-carbonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1465-5G
5-bromo-1H-indole-3-carbonitrile
90271-86-6 97%
5g
¥ 290.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1465-50G
5-bromo-1H-indole-3-carbonitrile
90271-86-6 97%
50g
¥ 2,085.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B74540-5g
5-Bromo-3-cyanoindole
90271-86-6 97%
5g
¥305.0 2022-10-09
Chemenu
CM103230-10g
5-Bromo-3-cyanoindole
90271-86-6 95%+
10g
$234 2021-08-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B74540-250mg
5-Bromo-3-cyanoindole
90271-86-6 97%
250mg
¥40.0 2022-10-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT1465-10G
5-bromo-1H-indole-3-carbonitrile
90271-86-6 97%
10g
¥ 554.00 2023-04-13
Ambeed
A210636-10g
5-Bromo-3-cyanoindole
90271-86-6 97%
10g
$39.0 2024-04-16
Chemenu
CM103230-10g
5-Bromo-3-cyanoindole
90271-86-6 95%+
10g
$72 2024-07-20
Apollo Scientific
OR60067-10g
5-Bromo-1H-indole-3-carbonitrile
90271-86-6 97%
10g
£95.00 2024-05-25
TRC
B683303-500mg
5-Bromo-3-cyanoindole
90271-86-6
500mg
$ 92.00 2023-04-18

5-bromo-1H-indole-3-carbonitrile 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Acetonitrile ;  rt; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
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Imidazo[2,1-b] [1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells
Cascioferro, Stella ; Li Petri, Giovanna; Parrino, Barbara; Carbone, Daniela; Funel, Niccola; et al, European Journal of Medicinal Chemistry, 2020, 189,

합성 방법 2

반응 조건
1.1 Solvents: Acetonitrile ;  0 °C; 2 h, 0 °C
1.2 Reagents: Dimethylformamide ;  0 °C; 2 h, 0 °C
참조
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Carbone, Anna; Parrino, Barbara; Cusimano, Maria Grazia; Spano, Virginia; Montalbano, Alessandra; et al, Marine Drugs, 2018, 16(8), 274/1-274/15

합성 방법 3

반응 조건
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen doped graphene activated; supported on carbon) Solvents: 2-Methyl-2-butanol ,  Water ;  24 h, 1 bar, 40 °C
참조
Stable and reusable nanoscale Fe2O3-catalyzed aerobic oxidation process for the selective synthesis of nitriles and primary amides
Murugesan, Kathiravan; Senthamarai, Thirusangumurugan; Sohail, Manzar; Sharif, Muhammad; Kalevaru, Narayana V.; et al, Green Chemistry, 2018, 20(1), 266-273

합성 방법 4

반응 조건
1.1 Reagents: Acetic acid ,  1-Nitropropane ,  Diammonium hydrogen phosphate ;  reflux
참조
Conformationally restricted homotryptamines. Part 6: Indole-5-cycloalkyl methylamines as selective serotonin reuptake inhibitors
Ditta, Jonathan L.; Denhart, Derek J.; Deskus, Jeffrey A.; Epperson, James R.; Meng, Zhaoxing; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(10), 2948-2950

합성 방법 5

반응 조건
1.1 Solvents: Dimethylformamide ;  -50 °C → -10 °C; 1.5 h, -10 °C; -10 °C → rt
1.2 Solvents: Water ;  30 min, 0 °C
참조
Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties
Guo, Jincheng; Hao, Yanan; Ji, Xiaofei; Wang, Ziwen ; Liu, Yuxiu; et al, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

합성 방법 6

반응 조건
1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ,  Water ;  16 h, 130 °C
참조
Efficient construction of diverse 3-cyanoindoles under novel tandem catalysis
Wu, Jun; Liu, Jiabin; Zhou, Kerui; He, Zhenni; Wang, Qian; et al, Chemical Communications (Cambridge, 2020, 56(83), 12660-12663

합성 방법 7

반응 조건
1.1 Solvents: Acetonitrile ;  rt; 2 h, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 1.5 h, 0 °C
참조
2,6-Disubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives as potent Staphylococcal biofilm inhibitors
Cascioferro, Stella ; Parrino, Barbara; Petri, Giovanna Li; Cusimano, Maria Grazia; Schillaci, Domenico; et al, European Journal of Medicinal Chemistry, 2019, 167, 200-210

합성 방법 8

반응 조건
1.1 Reagents: Acetic anhydride ,  Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Acetic acid ;  3.5 h, reflux; cooled
1.2 Reagents: Water ;  cooled
참조
Synthesis of 1H-indole-3-carbonitrile derivatives
Yang, Yan-mei; Ge, Yu-hua, Huaxue Shiji, 2008, 30(5), 373-374

합성 방법 9

반응 조건
1.1 Reagents: Sodium formate ,  Hydroxyamine hydrochloride Solvents: Formic acid ;  3 h, 130 °C
참조
Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts
Kumar Mehra, Manish; Malik, Monika; Kumar, Bintu; Kumar, Dalip, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

합성 방법 10

반응 조건
1.1 Catalysts: Palladium diacetate ,  Copper bromide (CuBr2) Solvents: Dimethylformamide ;  22 h, 130 °C
참조
Pd(OAc)2-catalyzed C-H activation of indoles: A facile synthesis of 3-cyanoindoles
Reddy, B. V. Subba; Begum, Zubeda; Reddy, Y. Jayasudhan; Yadav, J. S., Tetrahedron Letters, 2010, 51(25), 3334-3336

합성 방법 11

반응 조건
1.1 Reagents: Ammonium carbonate ,  Oxygen Catalysts: Cupric chloride Solvents: Dimethyl sulfoxide ;  24 h, 1 atm, 110 °C
참조
Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium
Liu, Bin; Wang, Jiehui; Zhang, Bo; Sun, Yang; Wang, Lei; et al, Chemical Communications (Cambridge, 2014, 50(18), 2315-2317

5-bromo-1H-indole-3-carbonitrile Raw materials

5-bromo-1H-indole-3-carbonitrile Preparation Products

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